molecular formula C6H4FN3 B1279027 1-Azido-4-fluorobenzene CAS No. 3296-02-4

1-Azido-4-fluorobenzene

Cat. No. B1279027
CAS RN: 3296-02-4
M. Wt: 137.11 g/mol
InChI Key: VHFLTICYUZLEII-UHFFFAOYSA-N
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Description

1-Azido-4-fluorobenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful in understanding the chemistry of azido-fluorobenzenes. The first paper discusses the triazidation of various trifluorobenzenes, which involves the substitution of fluorine atoms with azido groups . The second paper examines the synthesis and properties of trans-4-fluoroazoxybenzene, a compound that includes a fluorine atom and an azoxy group on a benzene ring . These studies contribute to the broader understanding of the reactivity and structural characteristics of azido- and fluoro-substituted benzenes.

Synthesis Analysis

The synthesis of azido-fluorobenzenes can be inferred from the first paper, which describes the selective defluorination of trifluorobenzenes in the presence of sodium azide to form triazidobenzenes . Although the paper does not specifically mention 1-azido-4-fluorobenzene, the methodology suggests that similar conditions could potentially be applied to synthesize mono-azido-fluorobenzenes by controlling the stoichiometry and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1-azido-4-fluorobenzene can be speculated based on the structural data provided for related compounds. The second paper provides insights into the crystal structures of trans-4-fluoroazoxybenzene, which exhibits disorder in the crystal due to the presence of two isomers . While the azido group is not the same as the azoxy group, both are nitrogen-rich substituents that can influence the geometry and electronic properties of the benzene ring. The paper also discusses the planarity of the molecules and the presence of weak hydrogen bonds, which could be relevant for understanding the molecular structure of 1-azido-4-fluorobenzene.

Chemical Reactions Analysis

The chemical reactivity of azido-fluorobenzenes can be complex, as azido groups are known to be highly reactive and can participate in various chemical reactions, such as click chemistry or the Staudinger reaction. The first paper indicates that triazidobenzenes can be used as photoactive cross-linking reagents and as precursors in organic synthesis . This suggests that 1-azido-4-fluorobenzene may also have interesting reactivity, particularly in light-induced or polymerization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-azido-4-fluorobenzene can be extrapolated from the properties of similar compounds. The first paper does not provide specific details on the physical properties of the synthesized triazidobenzenes . However, the second paper provides spectral properties and discusses the influence of the azoxy and fluoro groups on the crystal structure of trans-4-fluoroazoxybenzene . These properties, such as crystal disorder and non-planarity, could also be relevant to 1-azido-4-fluorobenzene, affecting its melting point, solubility, and stability.

Scientific Research Applications

  • Synthesis of Triazole Derivatives Research by Negrón-Silva et al. (2013) involved the synthesis of 1,2,3-triazole derivatives from compounds including 1-(azidomethyl)-4-fluorobenzene. These compounds showed potential inhibitory activity against acidic corrosion of steels, indicating applications in materials science and corrosion prevention (Negrón-Silva et al., 2013).

  • Investigation of C−H···F Interactions Thalladi et al. (1998) explored the interactions in crystalline fluorobenzenes, including 1,4-difluorobenzene. This study is significant for understanding the weak acceptor capabilities of the C−F group, with implications in crystallography and molecular interaction studies (Thalladi et al., 1998).

  • Labeling of Peptides for PET Imaging Thonon et al. (2009) utilized 1-(azidomethyl)-4-[(18)F]-fluorobenzene for the labeling of peptides in PET (Positron Emission Tomography) imaging. This application demonstrates the relevance of 1-Azido-4-fluorobenzene in biomedical imaging and diagnostic processes (Thonon et al., 2009).

  • Organometallic Chemistry and Catalysis Pike et al. (2017) discussed the use of partially fluorinated benzenes, including 1,2-difluorobenzene, in organometallic chemistry and transition-metal-based catalysis. These compounds act as solvents or ligands, highlighting their importance in chemical synthesis and industrial applications (Pike et al., 2017).

  • Labeling of siRNA for PET Imaging Mercier et al. (2011) developed a method for labeling siRNA with fluorine-18 using 1-(azidomethyl)-4-[(18)F]fluorobenzene, indicating its use in advanced molecular biology and imaging techniques (Mercier et al., 2011).

  • Investigation of Molecular and Magnetic Properties Liu et al. (2017) studied the magnetic properties of azido-Cu(II) compounds, using 2-fluorobenzoic acid among others, to understand ferromagnetic ordering and slow relaxation. This research is significant in the field of material science, particularly in the development of new magnetic materials (Liu et al., 2017).

  • Synthesis of Chiral α-Azido and α-Amino Ketones Gomes and Corey (2019) developed a method using fluorobenzene for synthesizing chiral α-azido and α-amino ketones. This has implications in pharmaceutical synthesis and the development of enantioselective reactions (Gomes & Corey, 2019).

Safety And Hazards

1-Azido-4-fluorobenzene is a highly reactive compound and should be handled with caution due to its potential explosive nature . It is classified as a flammable liquid and can cause skin irritation and serious eye damage . It should be stored at -20°C .

properties

IUPAC Name

1-azido-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFLTICYUZLEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447110
Record name 1-azido-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-4-fluorobenzene

CAS RN

3296-02-4
Record name 1-azido-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-4-fluorobenzene
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Synthesis routes and methods I

Procedure details

Prepared in analogy to J. Org. Chem. (1989) 54:5938-5945. To a solution of sulfuric acid (40 mL) and trifluoroacetic acid (200 mL) was added 4-fluoroaniline (22.1 mL, 0.23 mol) dropwise. Then under ice-cooling a solution of sodium nitrite (20.6 g, 0.3 mol) in water (200 mL) was added over 30 min at 15-18° C. The solution was then stirred for 30 min while kept in the ice bath. A solution of sodium azide (25.42 g, 0.39 mol) in water (150 mL) was added dropwise over 30 min. Mixture was foaming and temperature went up to 10° C. while cooling with an ice bath. Reaction mixture was stirred without cooling for 1 h, then extracted with diethyl ether. The combined organic layers were washed with water two times. Then the combined organic layers were diluted with saturated aqueous sodium carbonate solution (500 mL) until the mixture became basic. The organic phase was separated and washed with brine, extracted again with diethyl ether. The organic layers were dried over sodium sulfate and evaporated at 40° C., minimum 50 mbar (already distillation of product), to afford the title product (30.42 g, 96%) as a brown liquid.
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40 mL
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200 mL
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22.1 mL
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20.6 g
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200 mL
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ice
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25.42 g
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150 mL
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Yield
96%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 262 mg of sodium nitrite dissolved in 2.0 ml of water was dropped into a solution of 3.09 g of 4-fluorophenylhydrazine hydrochloride in 20 ml of concentrated hydrochloric acid and 10 ml of diethyl ether under cooling with ice. Temperature of the reaction solution was raised to room temperature followed by stirring for 3 hours. The reaction solution was diluted with diethyl ether, washed with water and then with a saturated saline solution and dried over sodium sulfate. The solvent was evaporated in vacuo to give 1.01 g of the crude title compound as a brown oily substance.
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262 mg
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2 mL
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3.09 g
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20 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azido-4-fluorobenzene
Reactant of Route 2
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1-Azido-4-fluorobenzene
Reactant of Route 3
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Reactant of Route 4
Reactant of Route 4
1-Azido-4-fluorobenzene
Reactant of Route 5
1-Azido-4-fluorobenzene
Reactant of Route 6
1-Azido-4-fluorobenzene

Citations

For This Compound
56
Citations
C Evans, T Brenner, G Chen… - 2012 NSF Research …, 2007 - repository.mines.edu
… research, a five step process was developed involving the surface modification of zinc oxide surfaces with propiolic acid and “clicking” with azidobenzene or 1-azido-4-fluorobenzene …
Number of citations: 0 repository.mines.edu
HM Al-Ghamdi - Oriental journal of chemistry, 2019 - pdfs.semanticscholar.org
… Pyrazolo triazole (10) was obtained by coupling of 1-azido-4-fluorobenzene with (2), which was diazotized by 3-(chlorodiazenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine to give …
Number of citations: 8 pdfs.semanticscholar.org
E Parkes, K Lisowska, PF McMillan… - Journal of Chemical …, 2022 - journals.sagepub.com
… of azidobenzene and 1-azido-4-fluorobenzene to PTI in … of either azidobenzene or 1-azido-4-fluorobenzene with PTI … the attempted reaction with 1-azido-4-fluorobenzene, indicating that …
Number of citations: 1 journals.sagepub.com
MZ Gu, YQ Deng, XT Zhang, XT Lin… - Advanced Synthesis …, 2022 - Wiley Online Library
… To test this hypothesis, we commenced our investigations by choosing the readily available isocyanide 4a and 1-azido-4-fluorobenzene 5a as the model substrates to optimize the …
Number of citations: 3 onlinelibrary.wiley.com
HG Bonacorso, GM Dal Forno, C Wiethan, A Ketzer… - RSC …, 2017 - pubs.rsc.org
… We also utilized fluorinated azides, such as 1-azido-4-fluorobenzene and 2-(azidomethyl)-1,3-difluorobenzene, given the biological potential that these compounds may have. …
Number of citations: 14 pubs.rsc.org
M Roemer, N Proschogo, I Luck - The Journal of Organic …, 2023 - ACS Publications
Selective azidation–amination of long-chain alkanoyl halobenzenes with sodium azide, promoted by copper(I) chloride, is reported. The protocol is, apart from CuCl and NaN 3 , …
Number of citations: 2 pubs.acs.org
KD Grimes, A Gupte, CC Aldrich - Synthesis, 2010 - thieme-connect.com
… In the case of volatile azides, such as phenyl azide (2e), 1-azido-4-fluorobenzene (2g), and 1-azido-4-(trifluoromethyl)benzene (2p), low isolated yields were obtained, therefore these …
Number of citations: 100 www.thieme-connect.com
A Nocentini, M Ceruso, F Carta… - Journal of Enzyme …, 2016 - Taylor & Francis
Sulfocoumarins behave as interesting inhibitors of the metalloenzyme carbonic anhydrase (CA, EC 4.2.1.1). Here, we report a new series of 7-substituted derivatives which were …
Number of citations: 48 www.tandfonline.com
F Begini, RA Balaguez, A Larroza, EF Lopes… - Molecules, 2021 - mdpi.com
… For instance, the electron-rich 1-azido-4-methoxybenzene 3b (R = 4-MeOC 6 H 4 ) and the electron-deficient 1-azido-4-fluorobenzene 3c (R = 4-FC 6 H 4 ) afforded the respective …
Number of citations: 5 www.mdpi.com
EF Khusnutdinova, P Bremond… - Letters in Organic …, 2017 - ingentaconnect.com
… mono-azide (0.4 mmol, ie 2,3,4,6tetra-O-acetyl-1-azide-1-deoxy-β-D-glucopyranose 149.3 mg, azidobenzene 47.6 mg, 1-azido-4-chlorobenzene 61.4 mg or 1-azido-4-fluorobenzene …
Number of citations: 7 www.ingentaconnect.com

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